molecular formula C8H6N4O2S B1335064 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6219-47-2

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1335064
CAS No.: 6219-47-2
M. Wt: 222.23 g/mol
InChI Key: HCOKKYWOAPKADT-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Amino derivatives of the triazole compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with the nitro group in a different position.

    5-(3-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with an amino group instead of a nitro group.

    5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group in 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts distinct electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOKKYWOAPKADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389359
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-47-2
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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